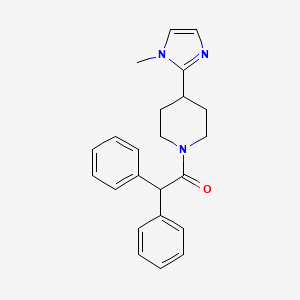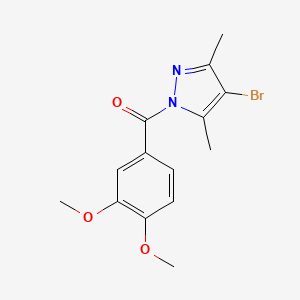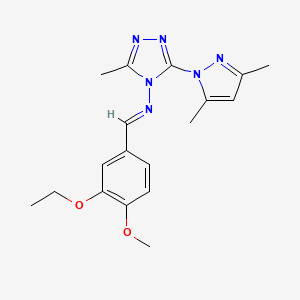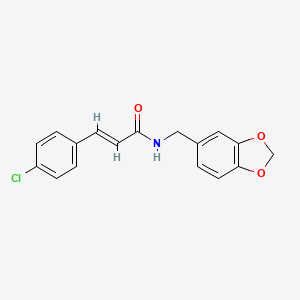![molecular formula C25H28N4O B5559828 2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline derivatives, including those with diazaspiro[4.5]decanone frameworks, are notable for their diverse pharmacological activities. These compounds often serve as key scaffolds in medicinal chemistry due to their biological relevance and potential for drug development.
Synthesis Analysis
The synthesis of related quinoxaline derivatives typically involves multi-step pathways, starting from simple anilines or nitroaniline compounds. For instance, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was synthesized via a pathway starting from 2-nitroaniline, demonstrating the complexity and versatility of these synthetic routes (Guillon et al., 2020).
Molecular Structure Analysis
The characterization of quinoxaline derivatives often involves a combination of spectroscopic techniques, including FT-IR, ^1H-NMR, ^13C-NMR, X-ray crystallography, and HRMS. These methods provide detailed insights into the molecular structure, confirming the presence of specific functional groups and the overall architecture of the molecule.
Chemical Reactions and Properties
Quinoxaline derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, three-component reactions involving furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine have been employed to synthesize complex quinoxaline structures, highlighting the versatility of these compounds in synthetic chemistry (Lisovenko et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been successfully synthesized and structurally characterized. An example is the synthesis of a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, achieved via a multi-step pathway from 2-nitroaniline. Its structure was characterized using various spectral analyses (Guillon et al., 2020).
Antihypertensive Activity
Certain derivatives of this compound class have been prepared and evaluated as antihypertensive agents. For example, derivatives substituted with different groups at the 8 position showed varying degrees of antihypertensive activity (Caroon et al., 1981).
Potential in Drug Development
The quinoxaline scaffold, to which this compound belongs, is of interest due to its unique physicochemical properties and the possibility of targeted modifications. Quinoxaline-based compounds have been studied extensively for their potential antibacterial, antimycobacterial, antifungal, and antiprotozoal properties, highlighting their relevance in drug development (Jampílek, 2014).
Anticancer Activity
Certain compounds in this family have demonstrated cytotoxic potential against human leukemia cell lines, suggesting potential applications in cancer treatment (Guillon et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-24-17-25(19-29(24)14-6-9-20-7-2-1-3-8-20)12-15-28(16-13-25)23-18-26-21-10-4-5-11-22(21)27-23/h1-5,7-8,10-11,18H,6,9,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXAEXRPUYGPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)


![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)


![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
